molecular formula C34H66O4 B593276 12-Pahsa CAS No. 1997286-65-3

12-Pahsa

Cat. No. B593276
M. Wt: 538.9
InChI Key: XXHBLSWAKHZVLN-UHFFFAOYSA-N
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Description

12-Pahsa, also known as 12-[ (1-oxohexadecyl)oxy]-octadecanoic acid, is a type of fatty acid ester of hydroxy fatty acids (FAHFA) with potential anti-diabetic and anti-inflammatory activities . It is a FAHFA in which palmitic acid is esterified at the 12th carbon of hydroxy stearic acid .


Synthesis Analysis

The synthesis of FAHFAs like 12-Pahsa is regulated by fasting and high-fat feeding . The synthesis of FAHFAs via carbohydrate-responsive element-binding protein–driven de novo lipogenesis depends on the adaptive antioxidant system .


Molecular Structure Analysis

The molecular formula of 12-Pahsa is C34H66O4 . It has a formal name of 12-[ (1-oxohexadecyl)oxy]-octadecanoic acid . The InChI code for 12-Pahsa is InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34 (37)38-32 (28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33 (35)36/h32H,3-31H2,1-2H3, (H,35,36) .


Physical And Chemical Properties Analysis

The exact mass of 12-Pahsa is 538.50 and its molecular weight is 538.890 . The solubility of 12-Pahsa in DMF is 20 mg/ml, in DMSO is 15 mg/ml, and in Ethanol is 20 mg/ml .

Scientific Research Applications

  • Anti-Diabetic and Anti-Inflammatory Effects : A class of endogenous lipids, including branched fatty acid esters of hydroxy fatty acids (FAHFAs) like PAHSAs, have been discovered to possess anti-diabetic and anti-inflammatory properties. Specifically, PAHSA isomers have been shown to correlate highly with insulin sensitivity and are reduced in the adipose tissue and serum of insulin-resistant humans. These compounds stimulate GLP-1 and insulin secretion and reduce adipose tissue inflammation. They signal through GPR120 in adipocytes to enhance insulin-stimulated glucose uptake, indicating their potential to treat type 2 diabetes (Yore et al., 2014).

  • Protection Against Colitis : PAHSAs, specifically 5-PAHSA and 9-PAHSA, have been tested for their protective effects against colitis, a chronic inflammatory disease. PAHSA treatment prevented weight loss, improved colitis scores, and augmented intestinal crypt Paneth cell bactericidal potency. These effects might involve GPR120 and result in reduced colonic T cell activation and pro-inflammatory cytokine and chemokine expression. This suggests PAHSAs as a potential novel treatment for colitis and related inflammation-driven diseases (Lee et al., 2016).

  • Therapeutic Potential in Diabetes Treatment : The therapeutic potential of PAHSA isomers, particularly 5-PAHSA and 9-PAHSA, has been investigated using an islet-on-a-chip microfluidic model. These compounds showed positive effects on pseudoislet proliferation, cell number and mass increase, and glucose-stimulated insulin secretion. This study highlights PAHSA's potential as a compound with therapeutic properties, especially in the context of diabetes mellitus (Sokołowska et al., 2022).

Safety And Hazards

The specific safety and hazards related to 12-Pahsa are not mentioned in the search results .

Future Directions

The future directions of 12-Pahsa research could involve further investigation into its anti-diabetic and anti-inflammatory effects, its potential role in metabolic diseases, and its synthesis and degradation mechanisms . It would also be beneficial to study the effects of diet, BMI, and age on 12-Pahsa levels .

properties

IUPAC Name

12-hexadecanoyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHBLSWAKHZVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271510
Record name 12-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(16:0/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

12-Pahsa

CAS RN

1997286-65-3
Record name 12-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1997286-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(16:0/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
53
Citations
K Brejchova, L Balas, V Paluchova, M Brezinova… - Progress in lipid …, 2020 - Elsevier
… CEL preferentially hydrolyzes FAHFAs with the ester bond further away from the carboxylate (12-PAHSA >9-PAHSA ≫ 5-PAHSA), and unsaturated FAHFAs are degraded faster than …
Number of citations: 64 www.sciencedirect.com
MJ Kolar, AT Nelson, T Chang, ME Ertunc… - Analytical …, 2018 - ACS Publications
… The two lots had PAHSA background ranging from 5- to 13/12-PAHSA but with different PAHSA trace profiles. For example, in the cartridge from lot one, 13/12- and 9-PAHSA have …
Number of citations: 44 pubs.acs.org
M Brezinova, O Kuda, J Hansikova… - … et Biophysica Acta (BBA …, 2018 - Elsevier
… Interestingly, 10(S)-PAHSA eluted before 9(S)-PAHSA and 12-PAHSA enantiomers were not separated (see Fig. S2). Each couple of enantiomers for each regioisomer could be …
Number of citations: 64 www.sciencedirect.com
QF Zhu, JW Yan, Y Gao, JW Zhang, BF Yuan… - … of Chromatography B, 2017 - Elsevier
Recently, a new class of endogenous lipids, branched fatty acid esters of hydroxy fatty acids (FAHFAs), was discovered with anti-diabetic and anti-inflammatory effects in mammals. …
Number of citations: 49 www.sciencedirect.com
P Aryal, I Syed, J Lee, R Patel, AT Nelson… - Journal of lipid …, 2021 - ASBMB
Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are endogenous lipids with antidiabetic and anti-inflammatory effects. Each FAHFA family consists of esters with different acyl …
Number of citations: 31 www.jlr.org
AT Nelson - 2018 - search.proquest.com
Nearly one in ten Americans has type 2 diabetes mellitus (T2DM), a major source of morbidity, mortality, and healthcare costs. Most patients with diabetes are treated with medicines …
Number of citations: 1 search.proquest.com
RA Dongoran, TJ Lin, A Byekyet, SC Tang, JH Yang… - Biomolecules, 2020 - mdpi.com
… (HFA) to form a palmitic acid ester of 5-hydroxystearic acid (5-PAHSA), palmitic acid ester of 9-hydroxystearic acid (9-PAHSA), palmitic acid ester of 12-hydroxystearic acid (12-PAHSA), …
Number of citations: 20 www.mdpi.com
Y Zhang, BE Eser, Z Guo - 2021 - chemrxiv.org
… ratio on the production of 12-PAHSA. The yield of 12-PAHSA improved when higher PA/12… As expected there was no peak observed for 12-PAHSA, however, a new peak (Figure S10) …
Number of citations: 4 chemrxiv.org
L Balas, C Feillet‐Coudray… - Chemistry–A European …, 2018 - Wiley Online Library
After a brief overview of the biological significance of FAHFAs, the present Minireview highlights the different strategies developed for their chemical syntheses. The term “FAHFAs” has …
O Kuda, M Brezinova, M Rombaldova, B Slavikova… - Diabetes, 2016 - Am Diabetes Assoc
… ; DMS modifier, isopropanol/high; separation voltage, 3,800; DMS offset, −3; DMS resolution enhancement, low; and compensation voltage, −5.0 for 13-PAHSA and −1.2 for 12-PAHSA. …
Number of citations: 143 diabetesjournals.org

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